Urea stibamine is classified as an organic antimonial compound. It is the urea salt of para-amino phenyl stibnic acid. The compound was first synthesized by Upendranath Brahmachari in 1920 as a safer alternative to traditional inorganic antimonials used in treating kala-azar (visceral leishmaniasis) . Urea stibamine gained prominence due to its efficacy and reduced toxicity compared to other treatments available at the time.
The molecular formula of urea stibamine is CHNOSb. Its structure consists of an antimony atom bonded to a para-amino phenyl group and a urea moiety. The presence of the urea functional group enhances solubility and reduces pain upon injection compared to traditional antimonial compounds.
Urea stibamine participates in various chemical reactions relevant to its biological activity:
The stability of urea stibamine under physiological conditions is crucial for its effectiveness as a drug .
The mechanism of action of urea stibamine primarily involves:
Studies have shown that while it does not inhibit growth directly in vitro, it effectively reduces parasitic burden in vivo .
Urea stibamine exhibits several important physical and chemical properties:
These properties are critical for its formulation as an injectable drug .
Urea stibamine has been primarily used in:
Although newer treatments have emerged, urea stibamine remains an important historical compound in the field of tropical medicine .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3